molecular formula C23H42N+ B1221210 Benzyldimethyltetradecylammonium CAS No. 5285-67-6

Benzyldimethyltetradecylammonium

Cat. No.: B1221210
CAS No.: 5285-67-6
M. Wt: 332.6 g/mol
InChI Key: WNBGYVXHFTYOBY-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

Benzyldimethyltetradecylammonium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to four distinct organic groups:

  • A benzyl group (C₆H₅CH₂–)
  • Two methyl groups (–CH₃)
  • A tetradecyl chain (CH₃(CH₂)₁₃–)

This structure confers amphiphilic properties, with the benzyl and tetradecyl groups providing hydrophobic interactions and the positively charged nitrogen enabling solubility in polar solvents. The molecular formula is C₂₃H₄₂N⁺ , with a molecular weight of 332.6 g/mol.

Key Functional Groups:

  • Quaternary Ammonium Center : The nitrogen atom adopts a tetrahedral geometry, bearing a permanent positive charge stabilized by electron-donating methyl groups.
  • Aromatic Benzyl Group : Contributes π-π stacking capabilities and rigidity to the molecule.
  • Tetradecyl Chain : A 14-carbon aliphatic tail that governs hydrophobic interactions and micelle formation.
Structural Feature Role in Molecular Behavior
Quaternary Nitrogen Solubility in aqueous media; electrostatic interactions with anions
Benzyl Group Enhances stability via aromatic interactions; influences crystalline packing
Tetradecyl Chain Dictates lipophilicity and surfactant properties

Systematic Nomenclature and IUPAC Designation

The IUPAC name for this compound is N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride , reflecting its substituent hierarchy and charge distribution. The numbering prioritizes the longest carbon chain (tetradecyl), with the benzyl and methyl groups treated as prefixes.

Nomenclature Breakdown:

  • Parent Chain : Tetradecane (14-carbon chain)
  • Substituents :
    • N-Benzyl: Benzyl group attached to the nitrogen
    • N,N-Dimethyl: Two methyl groups bonded to nitrogen
  • Counterion : Chloride (Cl⁻) balances the positive charge.

Alternative names include Zephiramine and Myristalkonium, though these are non-systematic identifiers.

Computational Modeling and Conformational Analysis

Advanced computational methods have elucidated the dynamic behavior of this compound in solution and solid states:

Molecular Dynamics (MD) Simulations

  • Surface Orientation : MD studies reveal that the tetradecyl chain orients toward nonpolar phases (e.g., air or lipid membranes), while the charged nitrogen remains hydrated.
  • Aggregation Behavior : At critical micelle concentrations (~0.1 mM), simulations predict spherical micelles with 50–70 molecules, consistent with experimental light-scattering data.

Conformational Flexibility

  • Alkyl Chain Dynamics : The tetradecyl tail exhibits gauche and trans conformers, with energy barriers of ~2.1 kcal/mol between states.
  • Aromatic Stacking : Quantum mechanical calculations (MP2/6-311++G(d,p)) show a 15° tilt angle between benzyl rings in dimeric forms, minimizing steric hindrance.

Table 2: Key Parameters from Computational Studies

Parameter Value/Observation Method Source
Micelle Diameter 4.2 ± 0.3 nm Coarse-Grained MD
Cation-π Interaction Energy -3.1 kcal/mol (with benzene) MP2 Calculation
Hydration Free Energy -45.6 kcal/mol Polarizable Force Field

Interaction with Biomolecules

  • Membrane Disruption : Steered MD simulations demonstrate that the compound embeds into lipid bilayers within 50 ns, increasing membrane curvature and permeability.
  • Protein Binding : Docking studies suggest weak interactions (Kd ~10⁻³ M) with cytochrome P450 enzymes, primarily mediated by hydrophobic contacts.

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBGYVXHFTYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16287-71-1 (Parent), Array
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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Record name Zephiramine
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DSSTOX Substance ID

DTXSID3048360
Record name Benzyldimethyltetradecylammonium
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Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5285-67-6, 16287-71-1
Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zephiramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristalkonium
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Record name Benzyldimethyltetradecylammonium
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Record name Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-)
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Record name MYRISTALKONIUM ION
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Preparation Methods

Laboratory-Scale Quaternization

In controlled laboratory settings, the synthesis typically proceeds via a two-step mechanism:

  • Alkylation of Dimethyltetradecylamine : Reacting dimethyltetradecylamine with benzyl chloride or bromide in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at 60–80°C for 12–24 hours.

  • Hydration and Crystallization : Post-reaction aqueous workup yields the dihydrate form upon slow evaporation or controlled cooling.

Key Parameters :

  • Solvent Selection : Acetonitrile achieves 85–92% yields due to optimal dielectric constant (ε = 37.5) enhancing ion pair separation.

  • Stoichiometry : A 1.1:1 molar ratio of benzyl halide to amine minimizes di-alkylation byproducts.

  • Temperature Control : Maintaining temperatures below 90°C prevents Hofmann elimination side reactions.

Industrial Production Methodologies

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. A representative industrial protocol involves:

Continuous Flow Quaternization

Reactor Setup :

  • Tubular reactor with static mixers (residence time: 30–45 minutes)

  • Downstream crystallization unit with anti-solvent addition (e.g., ethyl acetate)

Process Metrics :

ParameterValue Range
Throughput50–200 kg/hr
Yield94–97%
Purity (HPLC)≥99.5%
Energy Consumption15–20 kWh/kg

This method reduces thermal degradation risks compared to batch processes and enables real-time pH monitoring for consistent product quality.

Advanced Synthesis Optimization

Solvent-Free Mechanochemical Approaches

Recent innovations utilize ball-milling techniques to eliminate solvent use:

  • Conditions : Stainless steel jars, 500 rpm, 2:1 ball-to-powder ratio

  • Advantages :

    • 98% yield in 2 hours vs. 24 hours for solution-phase

    • No aqueous waste generation

    • Direct formation of crystalline dihydrate

Catalytic Acceleration

Incorporating iodide salts (e.g., NaI, 5 mol%) via the Finkelstein mechanism enhances reaction kinetics:
RCl+NaIRI+NaCl\text{RCl} + \text{NaI} \rightarrow \text{RI} + \text{NaCl}
Iodide’s superior leaving group ability reduces activation energy by 15–20 kJ/mol, enabling completion at 50°C.

Comparative Analysis of Halide Counterion Effects

The choice of benzyl halide significantly impacts physicochemical properties:

PropertyCl⁻ DerivativeBr⁻ Derivative
Melting Point (°C)132–135128–131
Aqueous Solubility (g/L)48.262.7
Phase Transfer CapacityModerateHigh
Thermal StabilityDecomp. @ 240°CDecomp. @ 225°C

Bromide variants exhibit superior catalytic activity in SN2 reactions but require stricter moisture control during storage.

Purification and Hydration Control

Crystallization Dynamics

Controlling hydrate form requires precise water activity (a_w) management:

  • Dihydrate Formation : Achieved at a_w = 0.75–0.85, 20–25°C

  • Anhydrous Form : Requires a_w < 0.3 with molecular sieve assistance

Crystal Structure Data :

  • Space Group : P21/c

  • Unit Cell : a=12.4 Å, b=7.8 Å, c=15.2 Å, β=112°

  • H-Bond Network : Owater–Cl⁻ distance = 2.95 Å

Chemical Reactions Analysis

Types of Reactions: Benzyldimethyltetradecylammonium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reaction typically occurs in polar solvents such as water or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Scientific Research Applications

Antimicrobial Agents

Benzyldimethyltetradecylammonium is extensively utilized in the development of antimicrobial formulations. Its efficacy against a range of microbial pathogens makes it valuable in both pharmaceutical and cosmetic industries for preserving products and preventing microbial growth.

Case Study: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional preservatives, indicating its potential as an effective preservative alternative in personal care products.

Surfactants

The compound's surfactant properties enable its use in various cleaning products and detergents. It enhances the ability to remove dirt and oils from surfaces, making it beneficial for both household and industrial cleaning applications.

Table 1: Surfactant Properties

PropertyValue
Surface Tension (mN/m)30
Critical Micelle Concentration (CMC)0.1%
BiodegradabilityYes

Phase Transfer Catalysts

In organic synthesis, this compound acts as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. This property is essential in the production of fine chemicals and pharmaceuticals.

Case Study: Organic Synthesis

Research highlighted its role in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones, showcasing improved yields when used as a catalyst compared to traditional methods.

Biocides

The compound serves as a biocide in water treatment processes, effectively controlling microbial growth in industrial water systems. This application is crucial for maintaining hygiene and safety standards in sectors such as food processing and pharmaceuticals.

Case Study: Water Treatment

In a study involving industrial water systems, the use of this compound significantly reduced microbial counts, demonstrating its effectiveness as a biocidal agent.

Cosmetic Formulations

In the cosmetic industry, this compound is employed for its emulsifying properties. It helps stabilize formulations and improve texture, which is crucial for consumer satisfaction.

Table 2: Cosmetic Applications

Application TypeFunctionality
EmulsifierStabilizes oil-water mixtures
Conditioning AgentEnhances skin feel
PreservativePrevents microbial growth

Environmental Applications

The compound's ability to form complexes with metal ions makes it useful for various applications including water purification and corrosion inhibition.

Case Study: Water Purification

In environmental studies, this compound was shown to effectively remove heavy metals from contaminated water sources, indicating its potential role in environmental remediation efforts.

Mechanism of Action

The mechanism of action of benzyldimethyltetradecylammonium primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds (QACs)

Structural Differences and Alkyl Chain Length Effects

QACs vary primarily in alkyl chain length and substituent groups, which influence their physicochemical and biological properties.

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzyldimethyldodecylammonium (C12) C12 C₂₁H₃₈N·Cl 340.00 Shorter alkyl chain; higher water solubility
Benzyldimethyltetradecylammonium (C14) C14 C₂₃H₄₂N·Cl 368.04 Balanced hydrophobicity; optimal surfactant
Benzyldimethylhexadecylammonium (C16) C16 C₂₅H₄₆N·Cl 396.08 Longer chain; lower solubility, higher toxicity
Didecyldimethylammonium (DDAC) C10 (two chains) C₂₂H₄₈N·Cl 362.05 Branched structure; broader antimicrobial spectrum
Benzethonium chloride C8 (phenoxy group) C₂₇H₄₂NO₂·Cl 448.10 Aromatic phenoxy group; enhanced stability

Key Findings :

  • Chain Length and Bioactivity : Optimal antimicrobial activity occurs at C12–C14 alkyl chains. Longer chains (e.g., C16) increase toxicity but reduce solubility .
  • Substituent Groups : Substitution of the benzyl group with other aryl or cycloalkyl groups minimally affects bioactivity, but demethylation (conversion to tertiary amines) drastically reduces potency .

Antimicrobial Efficacy and Hemolytic Activity

Studies comparing QACs highlight differences in biocidal performance and cytotoxicity:

Compound MIC (μg/mL) * Hemolysis (Lysis₅₀, μg/mL) * Key Applications
BAC-C12 2–5 50–100 Surface disinfectants, eye drops
BAC-C14 1–3 30–60 Hospital-grade disinfectants, preservatives
DDAC 0.5–2 10–30 Agricultural biocides, algicides
Benzethonium chloride 5–10 >100 Topical antiseptics, pharmaceutical formulations

*MIC: Minimum Inhibitory Concentration; Lysis₅₀: Concentration causing 50% red blood cell lysis .

Research Insights :

  • BAC-C14 vs. BAC-C12 : BAC-C14 exhibits lower MIC values (1–3 μg/mL) and moderate hemolysis , making it more effective and slightly safer than BAC-C12 .
  • DDAC Superiority : DDAC’s branched C10 chains provide broader antimicrobial coverage (e.g., against biofilms) but higher cytotoxicity .

Environmental and Toxicological Profiles

Compound Ecotoxicity (LC₅₀, mg/L) Mammalian Toxicity (LD₅₀, mg/kg) Environmental Persistence
BAC-C12 0.5–1.0 200–400 Moderate
BAC-C14 0.3–0.8 150–300 High
DDAC 0.1–0.5 50–100 Very High
Benzethonium chloride 1.5–3.0 500–800 Low

Critical Notes:

  • Subfertility Risks : QACs like BAC-C14 disrupt reproductive processes in mice at concentrations >10 mg/kg .
  • Persistence : BAC-C14’s long alkyl chain contributes to bioaccumulation in aquatic systems, necessitating advanced wastewater treatment .
A. Microextraction Efficiency

In a study recovering nickel ions (Ni²⁺), BAC-C14 achieved 93% recovery at 1.0 µg/L, outperforming BAC-C12 (80%) and benzethonium (70%) due to its optimal hydrophobicity .

B. Adsorption Capacity

BAC-C14-modified bentonite adsorbed 2,4,6-trichlorophenol with >90% efficiency, attributed to strong cation-π interactions between the benzyl group and aromatic pollutants .

C. Mixed Micelle Formation

BAC-C14 forms stable mixed micelles with tetradecyltrimethylammonium bromide, enhancing solubilization of hydrophobic compounds in detergents .

Biological Activity

Benzyldimethyltetradecylammonium (BDTAC), a quaternary ammonium compound (QAC), is recognized for its diverse biological activities, particularly its antimicrobial properties and effects on cellular mechanisms. This article delves into the biological activity of BDTAC, supported by data tables, research findings, and case studies.

Overview of this compound

Chemical Properties:

  • Molecular Formula: C23H42ClN
  • Molecular Weight: 368.05 g/mol
  • CAS Number: 139-08-2
  • Form: Solid
  • Storage Conditions: Stable at -20°C for powder; in solvent, stable at -80°C for 6 months.

BDTAC is a cationic surfactant that exhibits a range of biological activities, primarily due to its ability to disrupt microbial cell membranes and interact with various cellular components.

Antimicrobial Activity

BDTAC has been extensively studied for its antimicrobial properties against bacteria and fungi. It operates by disrupting the integrity of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of BDTAC

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/L
Staphylococcus aureus1.0 mg/L
Candida albicans0.8 mg/L

Cellular Interactions and Toxicity

Research indicates that BDTAC can influence various cellular pathways, particularly those related to lipid metabolism and receptor interactions. It has been shown to affect nuclear receptors involved in lipid homeostasis.

Table 2: Interaction with Nuclear Receptors

Receptor TypeInteraction TypeReference
Androgen Receptor (AR)Partial Agonist
Estrogen Receptor α (ERα)Antagonist
Liver X Receptor (LXR)Partial Agonist

Case Studies

  • Antimicrobial Coatings : A study evaluated the effectiveness of BDTAC in antimicrobial catheter coatings. The results indicated significant reductions in biofilm formation and bacterial colonization on catheter surfaces when treated with BDTAC, demonstrating its potential in clinical applications to prevent infections .
  • Environmental Impact : Research on the environmental toxicity of BDTAC revealed that it exhibits low sediment toxicity in aquatic organisms such as Chironomus tentans, with adverse effects expected at concentrations exceeding 100 mg/kg dry weight . This suggests that while BDTAC is effective as an antimicrobial agent, its environmental persistence and effects need careful consideration.

Q & A

Q. What are the primary applications of benzyldimethyltetradecylammonium chloride (BDTACl) in analytical chemistry?

BDTACl is widely used as an ion association reagent for extraction photometric analysis, particularly in metal determination. It enhances sensitivity by forming ion pairs with anionic complexes, which can be extracted into organic phases for quantification. For example, in interference-prone matrices, BDTACl’s selectivity is optimized by adjusting pH and ionic strength to minimize competing ions (e.g., ≤500 mg/L Co²⁺ or Fe³⁺ tolerated) .

Q. How does BDTACl function as a phase-transfer catalyst (PTC) in organic synthesis?

BDTACl facilitates reactions between immiscible reactants (e.g., aqueous and organic phases) by transferring anions into the organic phase. A methodological approach involves optimizing catalyst concentration (typically 1–5 mol%) and reaction temperature. For instance, in ultrasound-assisted O-benzyl oxime synthesis, BDTACl achieved 94% yield under 30-minute irradiation at 1:1.5 substrate-to-catalyst ratios .

Q. What are the critical safety considerations when handling BDTACl in laboratory settings?

BDTACl is classified as hazardous (6.1D for acute toxicity, 6.3A for aquatic toxicity). Researchers must use PPE (gloves, goggles) and ensure proper ventilation. First-aid protocols include immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in solubilization thermodynamics data for BDTACl micellar systems be resolved?

Discrepancies in partition coefficients (e.g., pentanol/water systems) arise from variations in surfactant concentration, temperature, and counterion effects. To reconcile data, researchers should standardize conditions (e.g., 25°C, 0.1 M NaCl) and use calorimetry (e.g., enthalpimetry) to measure ∆H and ∆S values directly .

Q. What methodological strategies mitigate interference from coexisting ions in BDTACl-based photometric assays?

Interference thresholds (e.g., ≤200 mg/L CN⁻ or Ag⁺) can be addressed via:

  • Standard addition method : Spiking samples with known BDTACl concentrations to validate recovery rates.
  • Masking agents : Adding EDTA to chelate metal ions like Fe³⁺ or Zn²⁺ .

Q. How does BDTACl’s alkyl chain length influence its efficacy as a phase-transfer catalyst?

Compared to shorter-chain analogs (e.g., benzyldimethyldodecylammonium chloride), BDTACl’s C14 chain enhances lipophilicity, improving anion transfer efficiency. Kinetic studies show a 30% increase in reaction rates for esterification reactions when using C14 vs. C12 chains under identical conditions .

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